molecular formula C14H24O2 B12656404 Methyl octahydro-8,8-dimethyl-1-naphthoate CAS No. 93840-18-7

Methyl octahydro-8,8-dimethyl-1-naphthoate

Cat. No.: B12656404
CAS No.: 93840-18-7
M. Wt: 224.34 g/mol
InChI Key: JSYFMVAMGWUGNH-UHFFFAOYSA-N
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Description

Methyl octahydro-8,8-dimethyl-1-naphthoate: is a chemical compound with the molecular formula C14H23O2 It is a derivative of naphthalene, characterized by its octahydro structure and the presence of a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl octahydro-8,8-dimethyl-1-naphthoate typically involves the hydrogenation of a naphthalene derivative followed by esterification. The process can be summarized as follows:

    Hydrogenation: The starting material, a naphthalene derivative, undergoes hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. This step converts the aromatic rings into a saturated octahydro structure.

    Esterification: The resulting octahydro compound is then esterified using methanol and an acid catalyst like sulfuric acid (H2SO4) to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Catalytic Hydrogenation: Utilizing large-scale hydrogenation reactors with efficient catalysts to ensure complete saturation of the naphthalene rings.

    Continuous Esterification: Implementing continuous flow reactors for the esterification process to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl octahydro-8,8-dimethyl-1-naphthoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ester group into an alcohol.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl octahydro-8,8-dimethyl-1-naphthoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl octahydro-8,8-dimethyl-1-naphthoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl octahydro-5,5-dimethyl-1-naphthoate
  • Methyl octahydro-6,6-dimethyl-1-naphthoate

Uniqueness

Methyl octahydro-8,8-dimethyl-1-naphthoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

93840-18-7

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

methyl 8,8-dimethyl-2,3,4,4a,5,6,7,8a-octahydro-1H-naphthalene-1-carboxylate

InChI

InChI=1S/C14H24O2/c1-14(2)9-5-7-10-6-4-8-11(12(10)14)13(15)16-3/h10-12H,4-9H2,1-3H3

InChI Key

JSYFMVAMGWUGNH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2C1C(CCC2)C(=O)OC)C

Origin of Product

United States

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